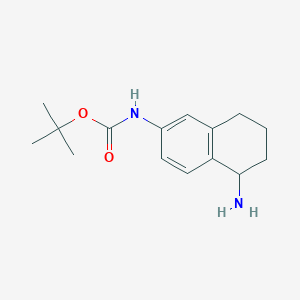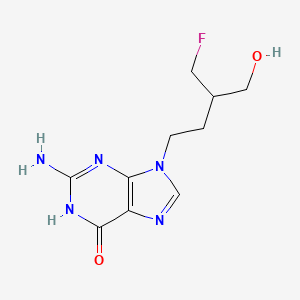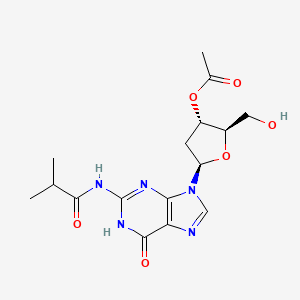
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Vue d'ensemble
Description
“tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,13H,4-6H2,1-3H3,(H,16,18) . This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.35 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Pharmaceutical Drug Development
This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .
Organic Synthesis
The tert-butyl carbamate group is commonly used in the protection of amines during the synthesis of complex organic molecules. This compound, due to its structure, could be utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups .
Mécanisme D'action
Target of Action
Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with its targets, CDK4 and CDK6, by binding to their active sites. This binding inhibits the kinase activity of CDK4 and CDK6, preventing them from phosphorylating their target proteins. As a result, the cell cycle progression is halted at the G1 phase, preventing the cell from entering the S phase .
Biochemical Pathways
The inhibition of CDK4 and CDK6 by Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate affects the cell cycle regulatory pathway. Specifically, it prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. This leads to the accumulation of cells in the G1 phase and a decrease in DNA synthesis, thereby inhibiting cell proliferation .
Result of Action
The molecular and cellular effects of Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate’s action primarily involve the inhibition of cell cycle progression. By selectively inhibiting CDK4 and CDK6, the compound prevents cells from progressing from the G1 phase to the S phase of the cell cycle. This results in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propriétés
IUPAC Name |
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9,13H,4-6,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRUNVZVLNSKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)
![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)

![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)

